(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions. This is followed by the introduction of the diazepane moiety via nucleophilic substitution or addition reactions. The final step involves the attachment of the methanone group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its tricyclic core and diazepane moiety are of particular interest for developing new therapeutic agents targeting various biological pathways.
Medicine
In medicine, this compound is investigated for its potential as an active pharmaceutical ingredient. Its unique structure may offer advantages in terms of bioavailability, selectivity, and efficacy.
Industry
In the industrial sector, this compound is explored for its potential applications in material science. Its stability and reactivity make it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The tricyclic core and diazepane moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a different core structure but similar functional groups.
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone stands out due to its unique tricyclic structure and diazepane moiety
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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